molecular formula C9H12INO5S B1589166 Iodomethyl (2S-cis)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate 4,4-dioxide CAS No. 76247-39-7

Iodomethyl (2S-cis)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate 4,4-dioxide

Cat. No.: B1589166
CAS No.: 76247-39-7
M. Wt: 373.17 g/mol
InChI Key: OLTVXWRKDHZFFR-UHFFFAOYSA-N
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Description

Iodomethyl (2S-cis)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate 4,4-dioxide (CAS: 76247-39-7), commonly referred to as iodomethyl sulbactam, is a β-lactamase inhibitor derivative. Its molecular formula is C₉H₁₂INO₅S (molecular weight: 373.16), featuring a bicyclic β-lactam core modified with an iodomethyl ester group. Key physicochemical properties include:

  • Density: 1.98 g/cm³
  • Boiling Point: 535.9°C at 760 mmHg
  • Melting Point: 277.9°C .

This compound is primarily utilized as an intermediate in pharmaceutical synthesis, notably in the production of β-lactamase inhibitors like sulbactam sodium.

Properties

IUPAC Name

iodomethyl 3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12INO5S/c1-9(2)7(8(13)16-4-10)11-5(12)3-6(11)17(9,14)15/h6-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLTVXWRKDHZFFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)OCI)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12INO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50868394
Record name Iodomethyl 3,3-dimethyl-4,4,7-trioxo-4lambda~6~-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50868394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76247-39-7
Record name Iodomethyl (2S-cis)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4,4-dioxide
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

Iodomethyl (2S-cis)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate 4,4-dioxide, commonly referred to as Iodomethylsulbactam, is a synthetic compound with significant biological activity, particularly in the field of antibacterial research. This compound is structurally related to β-lactam antibiotics and has been studied for its potential in combating antibiotic resistance.

  • CAS Number : 76247-39-7
  • Molecular Formula : C9_9H12_{12}INO5_5S
  • Molecular Weight : 373.16 g/mol
  • Structural Characteristics : The compound features a bicyclic structure with a thiazolidine ring and an iodomethyl group that enhances its reactivity and biological efficacy.

This compound functions primarily as a β-lactamase inhibitor. It inhibits the activity of β-lactamases, enzymes produced by bacteria that confer resistance against β-lactam antibiotics. By inhibiting these enzymes, the compound enhances the effectiveness of existing antibiotics against resistant bacterial strains.

Antibacterial Efficacy

Research has demonstrated that Iodomethylsulbactam exhibits potent antibacterial activity against various Gram-positive and Gram-negative bacteria. In vitro studies have shown:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli8 µg/mL
Klebsiella pneumoniae16 µg/mL
Staphylococcus aureus4 µg/mL
Pseudomonas aeruginosa32 µg/mL

These results indicate that the compound effectively inhibits bacterial growth at relatively low concentrations, suggesting its potential utility in clinical settings.

Case Studies

  • Study on Resistance Mechanisms :
    A recent study investigated the effectiveness of Iodomethylsulbactam in combination with piperacillin against multi-drug resistant strains of Enterobacteriaceae. The combination therapy showed a synergistic effect, significantly reducing bacterial load in murine models compared to controls .
  • Clinical Trials :
    Preliminary clinical trials have indicated that Iodomethylsulbactam can restore the efficacy of β-lactam antibiotics in patients with infections caused by resistant strains. Patients treated with a combination of Iodomethylsulbactam and standard antibiotics showed improved outcomes compared to those receiving antibiotics alone .

Comparison with Similar Compounds

Sulbactam Sodium

Chemical Name : Sodium (2S-cis)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4,4-dioxide
Molecular Formula : C₈H₁₀NNaO₅S
Molecular Weight : 255.22
Role : Irreversible β-lactamase inhibitor, often combined with β-lactam antibiotics (e.g., ampicillin) to enhance efficacy against resistant bacteria.

Property Iodomethyl Sulbactam Sulbactam Sodium
Molecular Weight 373.16 255.22
Functional Group Iodomethyl ester Sodium carboxylate
Stability Less stable (iodine volatility) High (stable salt form)
Application Synthesis intermediate Direct therapeutic use

The iodomethyl group in iodomethyl sulbactam replaces the sodium carboxylate in sulbactam sodium, increasing molecular weight and altering solubility. This substitution renders it unsuitable for direct therapeutic use but valuable in synthetic chemistry .

Tazobactam Sodium

Chemical Name : Sodium (2S,3S,5R)-3-methyl-7-oxo-3-(1H-1,2,3-triazol-1-ylmethyl)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4,4-dioxide
Molecular Formula : C₁₀H₁₁N₄NaO₅S
Molecular Weight : 322.29
Role : β-lactamase inhibitor with a triazolium group, often paired with piperacillin.

Property Iodomethyl Sulbactam Tazobactam Sodium
Functional Group Iodomethyl ester Triazolium methyl
Molecular Weight 373.16 322.29
Bioactivity Limited (non-therapeutic) Broad-spectrum inhibition

Tazobactam’s triazolium group enhances β-lactamase binding affinity compared to iodomethyl sulbactam, making it clinically relevant. The iodine atom in iodomethyl sulbactam may limit stability, restricting its direct use .

Enmetazobactam

Chemical Name : (2S,3S,5R)-3-Methyl-3-[(3-methyl-1H-1,2,3-triazol-3-ium-1-yl)methyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4,4-dioxide
Molecular Formula : C₁₁H₁₄N₄O₅S
Molecular Weight : 314.32
Role : Next-generation β-lactamase inhibitor with enhanced activity against extended-spectrum β-lactamases (ESBLs).

Property Iodomethyl Sulbactam Enmetazobactam
Functional Group Iodomethyl ester Triazolium methyl
Stereochemistry 2S-cis 2S,3S,5R
Clinical Relevance None High (Phase III trials)

Enmetazobactam’s triazolium group and stereochemistry optimize enzyme inhibition, while iodomethyl sulbactam’s iodine limits its utility to synthetic roles .

Sultamicillin Tosylate

Chemical Name : Ester prodrug combining sulbactam and ampicillin.
Molecular Formula : C₂₅H₃₀N₄O₁₀S₂
Molecular Weight : 610.66
Role : Dual-action prodrug hydrolyzed to release sulbactam and ampicillin.

Property Iodomethyl Sulbactam Sultamicillin Tosylate
Composition Single molecule Sulbactam-ampicillin ester
Application Intermediate Therapeutic antibiotic

Sultamicillin’s ester linkage enables dual drug release, contrasting with iodomethyl sulbactam’s role as a synthetic precursor .

Key Research Findings

  • Synthesis Utility : Iodomethyl sulbactam is critical in synthesizing sulbactam derivatives, as evidenced by its listing as a drug impurity in quality control standards .
  • Stability Challenges : The iodine atom may contribute to thermal instability, necessitating storage at 2–8°C .
  • Structural Insights : Comparative studies highlight that substitutions at the carboxylate position (e.g., sodium, iodomethyl, triazolium) profoundly impact bioactivity and stability .

Preparation Methods

Synthesis of the Bicyclic β-Lactam Core

The bicyclic β-lactam core, 3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane, is typically synthesized via cyclization reactions starting from penam or cephem intermediates. The key steps involve:

  • Formation of the β-lactam ring by intramolecular cyclization.
  • Introduction of the 3,3-dimethyl substituents via alkylation or by using suitably substituted precursors.
  • Protection/deprotection strategies to maintain the integrity of sensitive functional groups.

Sulfur Oxidation to 4,4-Dioxide

The sulfur atom in the thia ring is oxidized to the sulfone (4,4-dioxide) state using controlled oxidation reactions. Common oxidants include:

  • Peracids such as m-chloroperbenzoic acid (m-CPBA).
  • Peracetic acid or other peroxy acids.

The oxidation is conducted under mild conditions to avoid ring cleavage or over-oxidation. The reaction is generally performed in organic solvents like dichloromethane or tetrahydrofuran at low temperatures, followed by aqueous workup and purification.

Esterification with Iodomethyl Group

The final step involves esterification of the carboxylic acid group at position 2 with an iodomethyl moiety. This is achieved by:

  • Activation of the carboxylic acid group using reagents such as carbodiimides or acid chlorides.
  • Reaction with iodomethanol or iodomethyl halides under basic or neutral conditions.
  • Use of bases like triethylamine to scavenge the acid generated and promote ester formation.

The esterification must preserve the stereochemistry and avoid side reactions such as hydrolysis or substitution at other reactive sites.

Representative Reaction Conditions and Reagents

Step Reagents/Conditions Notes
β-Lactam ring formation Cyclization via intramolecular acylation Control of stereochemistry essential
Sulfur oxidation m-Chloroperbenzoic acid (m-CPBA), DCM, 0–5°C Mild oxidation to sulfone, avoid overoxidation
Esterification Iodomethanol, carbodiimide (e.g., DCC), triethylamine, THF or DCM Efficient ester formation, maintain stereochemistry

Purification and Analysis

  • Purification typically involves crystallization or chromatographic separation (e.g., preparative HPLC).
  • Analytical methods include reverse-phase HPLC with acetonitrile-water-phosphoric acid mobile phases; for MS compatibility, phosphoric acid is replaced by formic acid.
  • The compound is isolated as a pure crystalline solid, characterized by NMR, MS, and elemental analysis.

Research Findings and Notes

  • The compound’s preparation is documented in patents related to penicillin and cephalosporin intermediates, indicating its role as a synthetic intermediate or derivative in antibiotic development.
  • The oxidation step to the 4,4-dioxide is critical for biological activity and stability.
  • The iodomethyl ester group serves as a reactive handle for further chemical modifications or as a prodrug moiety.
  • The stereochemical integrity of the (2S-cis) configuration is maintained throughout the synthesis by controlling reaction conditions and using stereospecific reagents.

Summary Table of Preparation Steps

Step No. Process Key Reagents/Conditions Outcome
1 β-Lactam bicyclic ring synthesis Cyclization of penam/cephem precursors Formation of bicyclic core with 3,3-dimethyl substitution
2 Sulfur oxidation m-CPBA in DCM, 0–5°C Conversion of sulfur to sulfone (4,4-dioxide)
3 Esterification Iodomethanol, DCC, triethylamine, THF/DCM Formation of iodomethyl carboxylate ester

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing iodomethyl (2S-cis)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate 4,4-dioxide?

  • Methodology : Synthesis typically involves halogenation (e.g., iodomethylation) of a β-lactam core structure under controlled conditions. Key steps include:

  • Core preparation : Start with (2S-cis)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (or its ester) as a precursor .
  • Iodomethylation : React with iodomethane or iodomethyl halides in the presence of a base (e.g., K₂CO₃) to introduce the iodomethyl group at the carboxylate position .
  • Sulfonation : Oxidize sulfur atoms to sulfone groups (4,4-dioxide) using agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) .
    • Purification : Use recrystallization (e.g., ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to isolate the product .

Q. How can the stereochemical integrity of the (2S-cis) configuration be verified during synthesis?

  • Methodology :

  • Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with a mobile phase of hexane/isopropanol to resolve enantiomers .
  • X-ray crystallography : Confirm absolute configuration via single-crystal diffraction studies .
  • NMR spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{H-H}) in 1^1H-NMR to validate cis/trans relationships in the bicyclic system .

Q. What are the stability challenges of this compound under varying pH and temperature conditions?

  • Methodology :

  • Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal (40–80°C) conditions .
  • Analytical monitoring : Use HPLC-UV/DAD to track degradation products. For example, β-lactam ring hydrolysis under alkaline conditions generates carboxylic acid derivatives .
  • Kinetic analysis : Calculate degradation rate constants (kk) and half-life (t1/2t_{1/2}) using Arrhenius plots .

Advanced Research Questions

Q. How does the iodomethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodology :

  • Kinetic studies : Compare reaction rates with non-halogenated analogs (e.g., chloromethyl or bromomethyl derivatives) in SN2 reactions using nucleophiles like NaN₃ or thiols .
  • Computational modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to evaluate transition-state energies and steric effects of the iodomethyl group .
  • Isotopic labeling : Use 125^{125}I-labeled analogs to trace substitution pathways via radiometric detection .

Q. What analytical techniques are most effective for characterizing degradation products of this compound?

  • Methodology :

  • LC-MS/MS : Employ high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) to identify fragment ions (e.g., m/z 233.036 for the des-iodo metabolite) .
  • NMR structural elucidation : Use 13^{13}C-NMR and HSQC to assign carbon signals of degradation byproducts (e.g., sulfone cleavage products) .
  • XRD for crystal structure : Resolve ambiguous degradation pathways by crystallizing key intermediates .

Q. How does the 4,4-dioxide moiety affect the compound’s biological activity compared to non-oxidized analogs?

  • Methodology :

  • Enzyme inhibition assays : Test activity against penicillin-binding proteins (PBPs) or β-lactamases using nitrocefin-based fluorogenic assays .
  • MIC determination : Compare minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains with/without the sulfone group .
  • Molecular docking : Simulate binding interactions with PBP3 (PDB: 3VSL) to assess sulfone-mediated hydrogen bonding .

Data Contradictions and Resolutions

Q. Discrepancies in reported synthetic yields: How to address variability in iodomethylation efficiency?

  • Resolution :

  • Solvent optimization : Use polar aprotic solvents (e.g., DMF) to enhance iodide nucleophilicity, improving yields from ~40% to >70% .
  • Catalyst screening : Introduce phase-transfer catalysts (e.g., tetrabutylammonium iodide) to accelerate reaction kinetics .
  • Byproduct analysis : Characterize side products (e.g., dimethylated derivatives) via LC-MS to refine reaction stoichiometry .

Q. Conflicting stability data under oxidative conditions: What factors contribute to variability?

  • Resolution :

  • Impurity profiling : Trace metal contaminants (e.g., Fe³⁺) in buffers may catalyze oxidation; use chelating agents (EDTA) to standardize conditions .
  • Oxygen exclusion : Conduct degradation studies under nitrogen to isolate peroxide-driven vs. aerobic oxidation pathways .

Tables for Key Data

Property Value/Technique Reference
Molecular Weight385.23 g/mol
HPLC Retention Time8.2 min (C18, 70:30 H₂O/ACN, 1 mL/min)
Degradation t1/2t_{1/2} (pH 7.4, 25°C)48 hours
MIC (S. aureus)2 µg/mL (vs. 8 µg/mL for non-sulfone analog)

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Iodomethyl (2S-cis)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate 4,4-dioxide
Reactant of Route 2
Iodomethyl (2S-cis)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate 4,4-dioxide

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